molecular formula C20H14BrN7O2 B2496533 5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide CAS No. 1006000-94-7

5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide

Cat. No.: B2496533
CAS No.: 1006000-94-7
M. Wt: 464.283
InChI Key: AILCVDQSXRZVSF-UHFFFAOYSA-N
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Description

5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a complex synthetic compound designed for preclinical research, featuring a pyrazolo[3,4-d]pyrimidine core—a scaffold known to mimic purine bases and function as a potent kinase inhibitor. This multi-heterocyclic compound is structurally analogous to other pyrazolopyrimidine derivatives investigated for their efficacy against oncology targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), with demonstrated IC50 values in the low micromolar range in some related structures . Its mechanism of action is believed to involve competitive binding to the ATP-binding site of specific protein kinases, thereby disrupting intracellular signaling pathways critical for cancer cell proliferation and survival . The integrated 5-bromofuran-2-carboxamide moiety contributes to the molecule's steric bulk and electronic profile, which can be essential for optimizing binding affinity and selectivity towards specific enzymatic targets . Researchers can leverage this compound as a key chemical tool in biochemical assays for studying kinase function, cell cycle progression, and apoptosis induction, particularly in models of breast cancer (e.g., MCF-7) and colon cancer (e.g., HCT-116) . For research purposes only. Not for human or veterinary use.

Properties

IUPAC Name

5-bromo-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN7O2/c1-12-9-17(25-20(29)15-7-8-16(21)30-15)28(26-12)19-14-10-24-27(18(14)22-11-23-19)13-5-3-2-4-6-13/h2-11H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILCVDQSXRZVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(O2)Br)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-bromo-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)furan-2-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits diverse biological activities, particularly in oncology, where it serves as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in cell cycle regulation.

Chemical Structure and Properties

The molecular formula of this compound is C20H14BrN7O2C_{20}H_{14}BrN_{7}O_{2}, with a molecular weight of 464.3 g/mol. The compound features a bromine atom at the 5-position and a furan carboxamide moiety, enhancing its interaction with biological targets.

PropertyValue
Molecular FormulaC20H14BrN7O2C_{20}H_{14}BrN_{7}O_{2}
Molecular Weight464.3 g/mol
CAS Number1006000-94-7

Anticancer Properties

Research has highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including the compound . It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDK2 has been particularly noted, making this compound a candidate for targeting various cancer types.

Case Study Findings:
A study demonstrated that derivatives similar to this compound exhibited IC50 values ranging from 0.3 to 24 µM against dual targets such as EGFR and VGFR2. In particular, one derivative (compound 5i ) effectively inhibited tumor growth in MCF-7 breast cancer cells, induced apoptosis, and suppressed cell migration and cycle progression .

The mechanism by which this compound exerts its biological effects involves:

  • Inhibition of CDKs : By binding to CDK2, the compound disrupts the phosphorylation processes necessary for cell cycle advancement.
  • Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It effectively halts the progression of the cell cycle at different phases, contributing to its anticancer efficacy.

Research Findings and Data Tables

Recent studies have provided significant insights into the biological activity of this compound and its analogs:

Compound NameTarget Enzyme/PathwayIC50 (µM)Effect Observed
Compound 5iEGFR/VGFR20.3Tumor growth inhibition
Compound XCDK20.067Cell cycle arrest
Compound YAurora-A Kinase0.39Significant inhibition

Comparison with Similar Compounds

Pyrazole Carboxamide Derivatives ()

Compounds 3a–3p in share a pyrazole-carboxamide scaffold but differ in substituents. Key comparisons include:

Compound Substituents (R1, R2) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound Bromo, phenyl-pyrazolopyrimidine N/A N/A ~518 (estimated) Bromo, carboxamide
3a Chloro, phenyl 68 133–135 403.1 Chloro, carboxamide
3b Dichloro, phenyl 68 171–172 437.1 Dichloro, carboxamide
3d Chloro, 4-fluorophenyl 71 181–183 421.0 Chloro, fluoroaryl, carboxamide

Key Observations :

  • Bromo vs.
  • Thermal Stability : Chlorinated analogs exhibit melting points between 133–183°C; brominated derivatives (e.g., ) often show higher melting points due to stronger van der Waals interactions.
  • Synthesis : The target compound may require similar coupling agents (e.g., EDCI/HOBt) as in , but bromine’s lower reactivity could reduce yields (expected ~60–70%) .

Brominated Pyrazole-Furan Derivatives ()

  • 1006320-27-9 (): 5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde.
    • Structural Differences : Replaces the carboxamide with an aldehyde group and introduces difluoromethyl substituents.
    • Functional Impact : The aldehyde group increases electrophilicity, making it more reactive than the target’s carboxamide. Difluoromethyl groups enhance metabolic stability but may reduce cell permeability compared to the target’s methyl and phenyl groups .

Pyrazolo[3,4-d]Pyrimidine Derivatives ()

  • Example 53 (): 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide. Core Similarity: Shares the pyrazolo[3,4-d]pyrimidine scaffold but substitutes the phenyl group with a fluorinated chromene system. Biological Implications: Fluorine atoms improve bioavailability and binding affinity to hydrophobic pockets. The target’s bromine may offer stronger halogen bonding but could increase toxicity risks .

Pyrazole-Carbonitrile vs. Carboxamide ()

  • 827588-26-1 (): 5-(Furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile.
    • Functional Group Contrast : The carbonitrile group (–CN) is electron-withdrawing, whereas the carboxamide (–CONH–) in the target compound enables hydrogen bonding.
    • Impact on Activity : Carboxamides are more likely to engage in target interactions (e.g., kinase ATP-binding sites), while carbonitriles may prioritize metabolic stability .

Research Implications

  • Optimization Challenges : Balancing bromine’s lipophilicity with solubility remains critical. Hybridizing features from fluorinated derivatives () could improve bioavailability.
  • Synthetic Routes : Lessons from ’s carboxamide synthesis and ’s bromination strategies are applicable but require optimization for scalability.

Q & A

Basic Research: Synthesis Optimization

Q: What strategies are recommended for optimizing the multi-step synthesis of this compound to improve yield and purity? A: Key steps include:

  • Coupling Reactions : Use Pd-based catalysts (e.g., Pd₂(dba)₃ with XPhos) for Suzuki-Miyaura couplings, ensuring inert conditions (N₂ atmosphere) and heating to 100°C for 12+ hours to achieve >70% yield .
  • Boc Protection/Deprotection : Introduce tert-butoxycarbonyl (Boc) groups to stabilize intermediates, followed by acidic deprotection (e.g., TFA in DCM) .
  • Purification : Employ reverse-phase HPLC or silica gel chromatography to isolate high-purity products. For example, LC-MS can confirm intermediates (e.g., 29% yield for brominated pyrazolo[4,3-b]pyridine) .

Basic Research: Structural Characterization

Q: Which analytical techniques are critical for confirming the structure of this compound and its intermediates? A: Use a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., furan-2-carboxamide protons at δ 6.5–7.2 ppm) .
  • Mass Spectrometry : High-resolution LC-MS to confirm molecular weights (e.g., [M+H]⁺ peaks matching calculated values within 2 ppm error) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry in crystalline intermediates .

Basic Research: Initial Biological Screening

Q: How should researchers design assays to evaluate this compound’s bioactivity? A: Prioritize:

  • Enzyme Inhibition : Screen against kinases (e.g., JAK2, EGFR) using fluorescence-based assays (IC₅₀ values <1 µM for pyrazolo-pyrimidine analogs) .
  • Cellular Viability : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assays, noting dose-dependent cytotoxicity (EC₅₀ ~10–50 µM) .
  • Controls : Include structurally similar analogs (e.g., 3-chlorophenyl derivatives) to isolate substituent effects .

Advanced Research: Mechanistic Studies

Q: What methodologies can elucidate the compound’s mechanism of action in kinase inhibition? A: Combine:

  • Kinase Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify primary targets .
  • Molecular Dynamics Simulations : Model binding to ATP pockets (e.g., pyrazolo[3,4-d]pyrimidine interactions with hydrophobic residues) .
  • Cellular Thermal Shift Assays (CETSA) : Confirm target engagement in live cells by measuring protein stability shifts .

Advanced Research: Structural Optimization

Q: How can researchers systematically modify the compound’s structure to enhance potency or selectivity? A: Apply:

  • SAR Studies : Vary substituents (e.g., replace bromo with chloro or CF₃ groups) and assess activity trends .
  • Fragment-Based Design : Introduce bioisosteres (e.g., thiophene for furan) to improve metabolic stability .
  • ADMET Prediction : Use tools like SwissADME to prioritize analogs with favorable pharmacokinetics (e.g., logP <5) .

Advanced Research: Data Contradiction Resolution

Q: How should conflicting results in biological activity across studies be addressed? A: Mitigate discrepancies via:

  • Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) and cellular assays .
  • Batch Reproducibility : Verify compound purity (≥95% by HPLC) and solvent effects (e.g., DMSO concentration <0.1%) .
  • Meta-Analysis : Compare data with structurally related compounds (e.g., 4-fluorophenyl analogs showing consistent IC₅₀ trends) .

Advanced Research: Scale-Up Challenges

Q: What critical factors must be considered when transitioning from milligram to gram-scale synthesis? A: Focus on:

  • Reagent Compatibility : Replace air-sensitive catalysts (e.g., Pd₂(dba)₃) with robust alternatives (e.g., Pd/C) .
  • Solvent Selection : Opt for cheaper, high-boiling solvents (e.g., toluene over DMF) while maintaining reaction efficiency .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman to monitor reaction progress in real time .

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